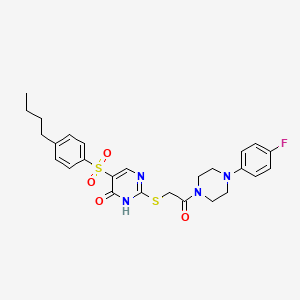
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H29FN4O4S2 and its molecular weight is 544.66. The purity is usually 95%.
BenchChem offers high-quality 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of compounds with structures related to the mentioned chemical, focusing on their antimicrobial activities. These studies often involve the creation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, evaluated against various microorganism strains. Such compounds have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor and Antiproliferative Effects
- Novel pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These compounds have shown potent antitumor activity, highlighting their potential in cancer therapy (Naito et al., 2005).
Antibacterial Applications
- The synthesis and evaluation of new tetracyclic quinolone antibacterials have shown potent activity against both Gram-positive and Gram-negative bacteria, providing insights into the development of novel antibacterial agents (Taguchi et al., 1992).
Enzyme Inhibition for Disease Treatment
- Studies on inhibitors of specific enzymes such as glucan synthase, which are crucial for the cell wall synthesis of certain pathogens, indicate the therapeutic potential of these compounds in treating fungal infections (Ting et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate, which is synthesized from 4-fluoroaniline, ethyl acetoacetate, and thioacetic acid. The second intermediate is 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one, which is synthesized from 4-butylbenzenesulfonyl chloride and cytosine. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "thioacetic acid", "4-butylbenzenesulfonyl chloride", "cytosine", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate", "React 4-fluoroaniline with ethyl acetoacetate and thioacetic acid in the presence of a catalyst to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate.", "Step 2: Synthesis of 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one", "React 4-butylbenzenesulfonyl chloride with cytosine in the presence of a catalyst to form 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one.", "Step 3: Coupling of intermediates", "Couple the two intermediates using a palladium-catalyzed cross-coupling reaction to form the final product, 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one." ] } | |
CAS RN |
1223970-52-2 |
Product Name |
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one |
Molecular Formula |
C26H29FN4O4S2 |
Molecular Weight |
544.66 |
IUPAC Name |
5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33) |
InChI Key |
XAMUWJHMOBXRBD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)



![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)
![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)
![Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate](/img/structure/B2421343.png)
![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)
![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)